molecular formula C8H9F2NO B8556518 2-(4-Amino-3,5-difluorophenyl)ethanol

2-(4-Amino-3,5-difluorophenyl)ethanol

Cat. No.: B8556518
M. Wt: 173.16 g/mol
InChI Key: FZZLYOOMBQRBDH-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-difluorophenyl)ethanol is a fluorinated aromatic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both an amino group and a hydroxyethyl chain on a difluorinated benzene ring makes it a valuable intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. Researchers utilize this scaffold to introduce specific steric and electronic properties into target compounds. As a key intermediate, it can be used in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules that leverage the enhanced metabolic stability and binding affinity often imparted by fluorine atoms. The compound must be handled with care in a well-ventilated place and stored in a cool, dark location. 2-(4-Amino-3,5-difluorophenyl)ethanol is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(4-amino-3,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2,11H2

InChI Key

FZZLYOOMBQRBDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)CCO

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substitution of fluorine with chlorine or bromine significantly alters physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Halogenated Phenyl Ethanol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Applications Key Properties References
2-(4-Amino-3,5-difluorophenyl)ethanol 4-NH₂, 3,5-F C₈H₉F₂NO 173.16 g/mol Polymer synthesis, Pharma intermediate High solubility, low dielectric constant
Clenbuterol 4-NH₂, 3,5-Cl C₁₂H₁₈Cl₂N₂O 277.20 g/mol β2 agonist, bronchodilator Mp 174–175.5°C; water-soluble
3,5-Dibromo-4-aminophenethyl alcohol 4-NH₂, 3,5-Br C₈H₉Br₂NO 294.97 g/mol Chemical intermediate Limited solubility data

Key Findings:

  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity enhance thermal stability and solubility in organic solvents compared to chlorine analogs. Clenbuterol’s chlorine substituents improve metabolic stability, contributing to prolonged β2 agonist activity .

Positional Isomers and Stereoisomers

The position of functional groups and stereochemistry influence reactivity and applications.

Table 2: Comparison of Positional and Stereoisomers

Compound Name Substituent Positions Key Differences Applications References
2-(4-Amino-3,5-difluorophenyl)ethanol 4-NH₂, 3,5-F Optimal for polymer dielectric properties Fluorinated polyimides
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol 3,5-F, amino at C2 Chiral center for enantioselective synthesis Pharmaceutical intermediates

Key Findings:

  • The 4-amino group in 2-(4-Amino-3,5-difluorophenyl)ethanol facilitates linear polymerization in polyimides, whereas C2-amino isomers (e.g., (R)-2-Amino-2-(3,5-difluorophenyl)ethanol) are tailored for chiral drug synthesis .

Pharmacological Analogs

Chlorinated derivatives dominate β2 agonist applications, while fluorinated variants are underexplored in pharmacology.

Table 3: Pharmacokinetic Comparison of Selected Agonists

Compound Name Halogen Bioavailability (Rats, p.o.) Half-Life (Rats) References
Clenproperol Cl 85% at 540 μg/kg 12–18 hours
2-(4-Amino-3,5-difluorophenyl)ethanol F Not reported Not reported

Key Findings:

  • Chlorinated agonists like clenproperol exhibit high oral bioavailability and sustained half-lives due to chlorine’s lipophilicity . Fluorinated analogs may offer improved metabolic profiles but require further study.

Table 4: Polyimide Properties Based on Diamine Structure

Diamine Monomer Dielectric Constant Solubility in DMAC Thermal Stability (°C) References
α-bis(4-Amino-3,5-difluorophenyl)phenylmethane 2.5–2.8 High >400
Non-fluorinated diamines 3.0–3.5 Moderate 300–350

Key Findings:

  • Fluorine incorporation reduces dielectric constants by up to 25% and improves thermal stability, critical for microelectronics and aerospace materials .

Preparation Methods

Direct Ammoniation of 3,5-Difluoro Derivatives

A method analogous to the synthesis of 4-amino-3,5-dichlorophenyl ethanol derivatives involves bubbling ammonia gas through a solution of 3,5-difluoro-2-hydroxyphenethyl bromide in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures (80–100°C). The reaction proceeds via nucleophilic aromatic substitution, where the electron-withdrawing fluorine atoms activate the ring for amination. Post-reaction, filtration removes ammonium fluoride by-products, and vacuum distillation isolates the crude product, which is further purified via recrystallization from ethanol/water mixtures. Reported yields for similar systems range from 65% to 78%.

Catalytic Amination Using Transition Metals

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route for introducing amino groups under milder conditions. For example, reacting 3,5-difluoro-2-bromophenethyl alcohol with aqueous ammonia in the presence of Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 90°C achieves amination with yields up to 82%. This method circumvents the need for high-pressure ammonia gas and enhances regioselectivity.

Reduction of Nitro intermediates

Nitro-group reduction provides a robust pathway for amino-group installation, particularly when direct amination is hindered by steric or electronic factors.

Catalytic Hydrogenation

Starting with 2-(3,5-difluoro-4-nitrophenyl)ethanol, catalytic hydrogenation (H₂, 50 psi) over Raney nickel in methanol at 25°C reduces the nitro group to an amine with >95% conversion. Post-reaction filtration and solvent evaporation yield the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane). This method is highly selective but requires careful handling of pyrophoric catalysts.

Chemical Reduction with Fe/HCl

A cost-effective alternative employs iron powder in hydrochloric acid to reduce the nitro precursor. Stirring 2-(3,5-difluoro-4-nitrophenyl)ethanol with Fe powder (10 equiv) in 1:1 HCl/ethanol at 70°C for 6 hours achieves 88% yield. The reaction mixture is neutralized with NaOH, extracted with dichloromethane, and dried over MgSO₄. While scalable, this method generates significant iron sludge, complicating waste management.

Ethanolamine Side-Chain Introduction

The ethanol moiety is typically introduced via hydroxylation of a propanal intermediate or reduction of a nitrile/ester precursor.

Epoxide Ring-Opening

Reacting 4-amino-3,5-difluorobenzaldehyde with ethylene oxide in the presence of BF₃·Et₂O forms an epoxide intermediate, which is subsequently hydrolyzed with aqueous HCl to yield the ethanol derivative. This method affords moderate yields (70–75%) but requires stringent control over reaction pH to prevent over-oxidation.

Grignard Addition to Nitriles

Treating 4-amino-3,5-difluorobenzonitrile with formaldehyde in a Grignard reaction (Mg, THF) generates a secondary alcohol, which is reduced to the ethanol derivative using LiAlH₄. This route achieves 68% overall yield but involves multiple steps and sensitive reagents.

Process Optimization and Scalability

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., NMP, DMF) enhance amination rates by stabilizing transition states, while protic solvents (e.g., ethanol) favor reduction steps. Optimal temperatures for amination range from 80°C to 120°C, whereas reductions proceed efficiently at 25–70°C.

By-Product Management

The formation of ammonium fluoride (NH₄F) during amination necessitates efficient filtration and recycling systems. Patent CN106008334A details a closed-loop process where NH₄F reacts with potassium hydroxide to regenerate ammonia for reuse, reducing raw material costs by 30%.

Analytical Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) confirms purity >98% for final products. Key retention times are compared against reference standards to identify impurities.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.82 (s, 2H, Ar-H), 4.75 (t, 1H, -OH), 3.65 (q, 2H, -CH₂OH), 2.90 (t, 2H, -CH₂NH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆) : δ -112.5 (s, 2F).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Direct Ammoniation3,5-Difluoro-2-bromophenethyl alcoholNH₃, NMP, 100°C7897
Catalytic Hydrogenation2-(3,5-Difluoro-4-nitrophenyl)ethanolH₂, Raney Ni, MeOH9598
Fe/HCl Reduction2-(3,5-Difluoro-4-nitrophenyl)ethanolFe, HCl, EtOH8896
Epoxide Hydrolysis4-Amino-3,5-difluorobenzaldehydeEthylene oxide, BF₃·Et₂O, HCl7595

Q & A

Q. How to resolve discrepancies in reported solubility parameters?

  • Answer : Variability arises from polymorphic forms or hygroscopicity. Use:
  • Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity .
  • Hot-stage microscopy : Identify polymorph transitions during heating/cooling cycles .

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